Ritrosulfan
Overview
Description
Ritrosulfan, also known as Lycurim, is a sulfonate-based alkylation agent. It is primarily recognized for its antineoplastic activity, meaning it can inhibit the growth of tumors. This compound achieves this by alkylating DNA, which leads to the formation of crosslinks that cause tumor cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ritrosulfan is synthesized through the alkylation of sugar alcohols. The process involves the reaction of erythritol with methanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of this compound, which is a hydrolyzing alkylating agent .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Ritrosulfan primarily undergoes alkylation reactions. It can react with nucleophilic sites on DNA, leading to the formation of crosslinks. These crosslinks interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis .
Common Reagents and Conditions
Reagents: Methanesulfonyl chloride, erythritol, triethylamine.
Major Products
The major product of the reaction between this compound and DNA is a crosslinked DNA structure. This crosslinking is responsible for the compound’s antineoplastic activity .
Scientific Research Applications
Ritrosulfan has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Ritrosulfan exerts its effects by alkylating DNA. The compound introduces alkyl groups into the DNA molecule, leading to the formation of crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and apoptosis, effectively stopping the growth of tumor cells .
Comparison with Similar Compounds
Ritrosulfan is unique among alkylating agents due to its specific structure and mechanism of action. Similar compounds include:
Cyclophosphamide: Another alkylating agent used in cancer therapy. Unlike this compound, cyclophosphamide requires metabolic activation to exert its effects.
Melphalan: An alkylating agent that also crosslinks DNA but has a different chemical structure and spectrum of activity.
Chlorambucil: Similar to melphalan, it is used in cancer treatment but has distinct pharmacokinetic properties .
This compound’s unique structure allows it to form specific types of DNA crosslinks, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
4148-16-7 |
---|---|
Molecular Formula |
C10H24N2O8S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[[(2S,3R)-2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H24N2O8S2/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18/h9-14H,3-8H2,1-2H3/t9-,10+ |
InChI Key |
BYZJBHCTZJGJFV-AOOOYVTPSA-N |
Isomeric SMILES |
CS(=O)(=O)OCCNC[C@H]([C@H](CNCCOS(=O)(=O)C)O)O |
SMILES |
CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O |
Canonical SMILES |
CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O |
Appearance |
Solid powder |
4148-16-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dimesylerythritol lycurim lykurim R-74 ritosulfan ritrosulfan ritrosulfan, (R*,S*)-isomer, 14C-labeled ritrosulfan, dihydrochloride, (R*,S*)-isomer ritrosulfan, dimethanesulfonate, (R*,S*)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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